Cyclosporin D is a naturally occurring cyclic undecapeptide, belonging to the cyclosporin family of fungal metabolites. [] It is produced by the fungus Trichoderma polysporum. [] Cyclosporin D is a structural analog of cyclosporin A, a widely used immunosuppressive drug, but cyclosporin D itself possesses less potent immunosuppressive activity. [] In scientific research, cyclosporin D serves primarily as:
Cyclosporin D is derived from the fungus Tolypocladium inflatum. It belongs to the class of compounds known as cyclic peptides, which are characterized by their ring structure formed by amino acids linked through peptide bonds. The compound is recognized for its immunosuppressive effects, making it valuable in medical applications, especially in organ transplantation and autoimmune diseases.
The synthesis of cyclosporin D can be achieved through various methods, including fermentation and chemical synthesis. One prominent method involves the fermentation of Tolypocladium inflatum cultures, which produce cyclosporins naturally.
Chemical synthesis can involve:
Cyclosporin D has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is CHNO, with a molecular weight of approximately 1202.5 g/mol.
Cyclosporin D participates in several chemical reactions that are critical for its function and utility:
The primary mechanism of action for cyclosporin D involves its binding to cyclophilin A, which inhibits calcineurin, a phosphatase critical for T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines essential for immune response.
Cyclosporin D exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Cyclosporin D has several important applications in medicine and research:
Cyclosporin D (CsD), a neutral undecapeptide of fungal origin (Tolypocladium terricola), exhibits a macrocyclic architecture formed via an amide bond between the N-terminal (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue and the C-terminal L-methylvaline (Mva) residue. Its primary structure is cyclo-[Bmt¹–Thr²–Sar³–N-methylleucine⁴–Val⁵–N-methylleucine⁶–Ala⁷–D-alanine⁸–N-methylleucine⁹–N-methylleucine¹⁰–Mva¹¹], with a molecular formula of C₆₂H₁₁₁N₁₁O₁₂ and molecular weight of 1,218.6 Da [1] [8]. The stereochemistry includes seven N-methylated amide bonds (residues 1, 3, 4, 6, 9, 10, 11) and one D-configured amino acid (D-Ala⁸), which critically restrict conformational flexibility. Intramolecular hydrogen bonds, notably between Ala⁷NH→Bmt¹CO and Mva¹¹NH→Thr²CO, stabilize a β-sheet turn and a "twisted β-pleated sheet" topology, as confirmed by nuclear magnetic resonance (NMR) spectroscopy in apolar solvents [3] [5].
Table 1: Amino Acid Sequence and Modifications in Cyclosporin D
Position | Amino Acid | Modification | Stereochemistry |
---|---|---|---|
1 | Bmt | N-methylated | L |
2 | Threonine | None | L |
3 | Sarcosine | N-methylated | - |
4 | Leucine | N-methylated | L |
5 | Valine | None | L |
6 | Leucine | N-methylated | L |
7 | Alanine | None | L |
8 | Alanine | None | D |
9 | Leucine | N-methylated | L |
10 | Leucine | N-methylated | L |
11 | Methylvaline | N-methylated | L |
CsD shares a conserved macrocyclic scaffold with other cyclosporins but diverges at residue 2, where threonine replaces α-aminobutyric acid (Abu) in Cyclosporin A (CsA). This single substitution reduces immunosuppressive activity by >100-fold [5] [8]. Key analogs include:
Structural analyses via NMR and molecular dynamics (MD) simulations reveal that CsD and CsG adopt nearly identical conformations in chloroform, while CsE exhibits distinct backbone torsion due to the unmethylated Val¹¹ residue, disrupting intramolecular H-bonding [5].
Table 2: Residue Variability and Biological Impact in Key Cyclosporin Analogs
Analog | Residue 2 | Residue 11 | Immunosuppressive Activity | Lipophilicity (LogP) |
---|---|---|---|---|
CsD | L-Threonine | N-methyl-L-Mva | Negligible | 3.2 |
CsA | Abu | N-methyl-L-Mva | High (IC₅₀ = 50 nM) | 2.9 |
CsG | Norvaline | N-methyl-L-Mva | Moderate | 3.1 |
CsH | Abu | D-methylvaline | Low | 3.3 |
CsE | Abu | L-Valine | None | 2.7 |
CsD’s inability to inhibit calcineurin via cyclophilin A (CypA) stems from Thr², which disrupts hydrophobic interactions with CypA’s catalytic groove. Molecular docking and NMR studies show that CsA’s Abu² fits into a deep hydrophobic pocket (Phe⁶⁰, Met⁶¹, Ala¹⁰¹, Ala¹⁰³) in CypA, whereas Thr² in CsD introduces steric and polar clashes [6] [9]. Additionally, D-Ala⁸ is critical for maintaining the bioactive conformation that positions Bmt¹ and Mva¹¹ for CypA contacts. MD simulations of CsD-CypA complexes reveal:
Conformational dynamics in water-micelle systems (e.g., dodecylphosphocholine) further demonstrate CsD’s lower membrane permeability than CsA, attributed to fewer intramolecular H-bonds (4 vs. 6 in CsA) and enhanced solvent accessibility of polar Thr² [3] [4].
CsD exhibits marked hydrophobicity (calculated LogP = 3.2), comparable to CsA (LogP = 2.9), due to its aliphatic Bmt side chain and multiple N-methyl groups. However, its aqueous solubility is exceptionally low (<5 μg/mL), necessitating solubilization strategies:
Stability studies indicate resilience to enzymatic degradation:
Table 3: Solubility and Stability Parameters of Cyclosporin D
Property | Conditions | Value | Method |
---|---|---|---|
Aqueous Solubility | 25°C, pH 7.0 | 4.7 μg/mL | HPLC-UV |
Solubility in Cremophor EL | 20% w/v, 25°C | 800 μg/mL | Equilibrium dialysis |
α-Cyclodextrin Complexation | 10 mM, 25°C | 188 μg/mL | Phase-solubility |
Serum Stability | Human serum, 37°C | t₁/₂ = 28 hours | LC-MS/MS |
pH Stability | pH 2.0 (37°C, 1h) | 85% degradation | NMR/HPLC |
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